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EKI-785, also known as CL-387,785, is a highly potent and specific irreversible inhibitor of the

Epidermal Growth factor Receptor (EGFR), a key player in numerous cancers. With a half-

maximal inhibitory concentration (IC50) in the picomolar range, EKI-785 stands out for its

remarkable affinity and selective action against its primary target. This guide provides a

comparative analysis of EKI-785's cross-reactivity profile against other receptor tyrosine

kinases (RTKs), supported by available experimental data, to aid researchers and drug

development professionals in their evaluation of this compound.

High Potency Against EGFR
Biochemical assays have consistently demonstrated the exceptional potency of EKI-785

against EGFR. Studies have reported an IC50 value of approximately 370 pM, indicating a very

strong and specific interaction with the EGFR kinase domain.[1][2][3][4][5] This irreversible

inhibitor covalently binds to a specific cysteine residue within the ATP-binding site of EGFR,

leading to a sustained blockade of its signaling activity.

Cross-Reactivity Profile

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b8008097?utm_src=pdf-interest
https://www.targetmol.com/compound/cl-387785
https://www.medchemexpress.com/CL-387785.html
https://www.selleckchem.com/products/cl-387785-eki-785.html
https://www.glpbio.com/kr/cl-387785-eki-785.html
https://www.ambeed.com/products/cl-387785.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8008097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While EKI-785 is renowned for its selectivity for EGFR, understanding its potential interactions

with other kinases is crucial for a comprehensive assessment of its biological activity and

potential off-target effects.

Activity Against the ErbB Family
EKI-785 has been observed to inhibit cell proliferation in cell lines that overexpress c-erbB-2

(HER2), another member of the ErbB family of receptor tyrosine kinases.[4] This suggests a

degree of cross-reactivity with HER2. However, detailed quantitative biochemical data, such as

a specific IC50 value for HER2, is not consistently reported in publicly available literature,

making a direct potency comparison challenging. Further investigation is warranted to fully

characterize the inhibitory profile of EKI-785 against other members of the ErbB family,

including HER3 and HER4.

Broader Kinase Selectivity
Information regarding the broader cross-reactivity of EKI-785 across the human kinome is

limited in publicly accessible databases and literature. While some early reports suggested a

high degree of selectivity with no significant activity against other tested receptor and

intracellular tyrosine kinases, comprehensive kinome scan data with quantitative inhibition

values for a wide panel of kinases is not readily available.

To provide a clear comparison, the following table summarizes the available quantitative data

on EKI-785's inhibitory activity. The lack of data for other RTKs highlights an area where further

research is needed for a complete understanding of EKI-785's selectivity.

Kinase Target IC50 (pM) Comments

EGFR 370
Primary Target. High Potency.

[1][2][3][4][5]

c-erbB-2 (HER2) Data Not Available

Inhibits proliferation of

overexpressing cell lines,

suggesting activity.[4]

Other RTKs Data Not Available
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Experimental Methodologies
The determination of EKI-785's inhibitory activity against EGFR is typically performed using a

radiometric kinase assay. The following is a detailed protocol representative of such an assay.

Radiometric EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of EKI-785 against

EGFR.

Materials:

Recombinant human EGFR kinase domain

EKI-785 (CL-387,785)

ATP (Adenosine Triphosphate), [γ-³²P]ATP

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1

mg/mL BSA)

96-well filter plates

Phosphoric acid (for washing)

Scintillation counter

Procedure:

Compound Preparation: Prepare a serial dilution of EKI-785 in DMSO, and then dilute further

in the assay buffer to the desired final concentrations.

Reaction Setup: In each well of a 96-well plate, add the assay buffer, the substrate peptide,

and the diluted EKI-785 or vehicle control (DMSO).

Enzyme Addition: Add the recombinant EGFR kinase to each well to initiate the pre-

incubation. Incubate for a specified time (e.g., 10 minutes) at room temperature to allow the
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inhibitor to bind to the enzyme.

Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of cold ATP and

[γ-³²P]ATP to each well.

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at a

controlled temperature (e.g., 30°C).

Reaction Termination and Washing: Stop the reaction by adding phosphoric acid. Transfer

the reaction mixture to a filter plate and wash several times with phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Signal Detection: After drying the filter plate, add scintillation fluid to each well and measure

the radioactivity using a scintillation counter.

Data Analysis: The amount of incorporated ³²P is proportional to the kinase activity. Plot the

percentage of inhibition against the logarithm of the EKI-785 concentration and fit the data to

a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the EGFR Signaling Pathway and Assay
Workflow
To further illustrate the context of EKI-785's action and the experimental procedure, the

following diagrams are provided.
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Caption: EGFR signaling pathway and the inhibitory action of EKI-785.
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Caption: Workflow for a radiometric kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b8008097?utm_src=pdf-custom-synthesis
https://www.targetmol.com/compound/cl-387785
https://www.medchemexpress.com/CL-387785.html
https://www.selleckchem.com/products/cl-387785-eki-785.html
https://www.glpbio.com/kr/cl-387785-eki-785.html
https://www.ambeed.com/products/cl-387785.html
https://www.benchchem.com/product/b8008097#cross-reactivity-of-eki-785-with-other-receptor-tyrosine-kinases
https://www.benchchem.com/product/b8008097#cross-reactivity-of-eki-785-with-other-receptor-tyrosine-kinases
https://www.benchchem.com/product/b8008097#cross-reactivity-of-eki-785-with-other-receptor-tyrosine-kinases
https://www.benchchem.com/product/b8008097#cross-reactivity-of-eki-785-with-other-receptor-tyrosine-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8008097?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8008097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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